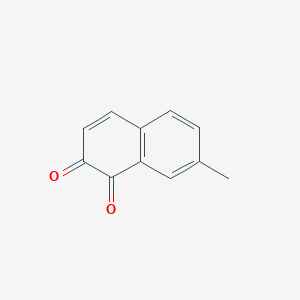
7-Methylnaphthalene-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methylnaphthalene-1,2-dione, also known as menadione, is a synthetic naphthoquinone derivative. It is a bright yellow crystalline compound with the molecular formula C11H8O2. This compound is often referred to as vitamin K3 due to its role as a precursor in the synthesis of vitamins K1 and K2 .
Synthetic Routes and Reaction Conditions:
Oxidation of 2-Methylnaphthalene: One of the most common methods for synthesizing this compound involves the oxidation of 2-methylnaphthalene using reagents such as chromic acid or potassium permanganate.
Demethylation of 2-Methyl-1,4-dimethoxynaphthalene: Another approach includes the demethylation of 2-methyl-1,4-dimethoxynaphthalene.
Electrochemical Synthesis: This method involves the electrochemical oxidation of 2-methyl-1,4-dihydroxynaphthalene.
Industrial Production Methods:
- Industrial production typically involves large-scale oxidation processes using robust oxidizing agents under controlled conditions to ensure high yield and purity .
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form various quinone derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted naphthoquinones.
Common Reagents and Conditions:
Oxidizing Agents: Chromic acid, potassium permanganate, and other strong oxidizers are commonly used.
Reducing Agents: Sodium borohydride and other mild reducing agents are used for reduction reactions.
Major Products:
Oxidation Products: Various quinone derivatives.
Reduction Products: Hydroquinone derivatives.
Substitution Products: Substituted naphthoquinones
Scientific Research Applications
7-Methylnaphthalene-1,2-dione has a broad range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Methylnaphthalene-1,2-dione involves its conversion to active forms of vitamin K. This conversion is facilitated by the enzyme NQO1, which reduces menadione to menadiol. Menadiol is then converted to vitamin K2 by the prenyltransferase action of UBIAD1 . This process is essential for the carboxylation of glutamate residues in certain proteins, which is critical for blood coagulation .
Comparison with Similar Compounds
1,4-Naphthoquinone: A parent compound of menadione, used in various chemical syntheses.
2-Methyl-1,4-naphthoquinone: Another naphthoquinone derivative with similar properties.
Vitamin K1 (Phylloquinone): A naturally occurring form of vitamin K, primarily involved in photosynthesis in plants.
Vitamin K2 (Menaquinone): A form of vitamin K synthesized by bacteria and involved in bone and cardiovascular health.
Uniqueness: 7-Methylnaphthalene-1,2-dione is unique due to its synthetic origin and its role as a precursor to both vitamins K1 and K2. Its ability to penetrate the blood-brain barrier and its involvement in various physiological processes make it a compound of significant interest in both research and industry .
Properties
CAS No. |
115754-04-6 |
|---|---|
Molecular Formula |
C11H8O2 |
Molecular Weight |
172.18 g/mol |
IUPAC Name |
7-methylnaphthalene-1,2-dione |
InChI |
InChI=1S/C11H8O2/c1-7-2-3-8-4-5-10(12)11(13)9(8)6-7/h2-6H,1H3 |
InChI Key |
QHWZOJRMCOZVIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C=CC(=O)C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




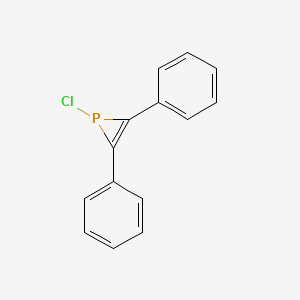
![2-{[(2,2-Dichloroethenyl)oxy]methoxy}propane](/img/structure/B14298967.png)
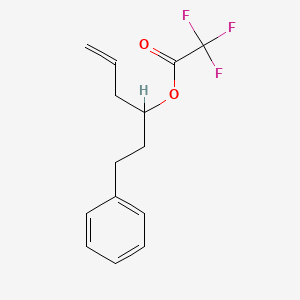
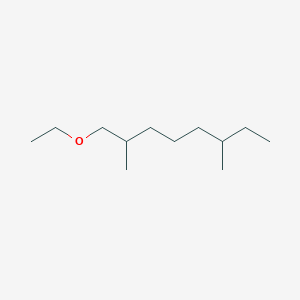
![Phosphonic acid, [[2-(6-amino-8-bromo-9H-purin-9-yl)ethoxy]methyl]-](/img/structure/B14298980.png)
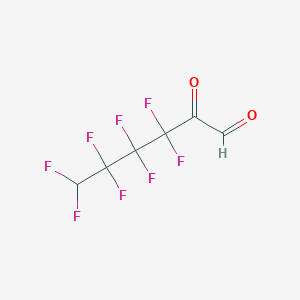

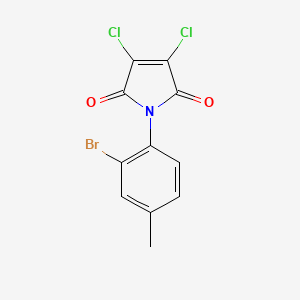
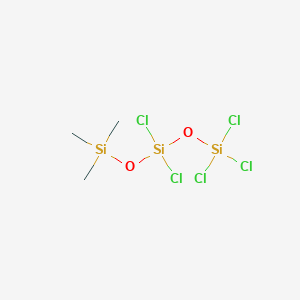

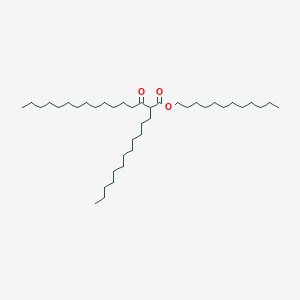
![1,3-Diphenyl-1,8a-dihydro[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B14299013.png)
